2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethoxyphenyl)acetamide
Description
This compound features a central 2,2-dimethyl-5-oxoimidazole scaffold substituted with a 4-chlorophenyl group at position 4 and an acetamide side chain linked to a 4-ethoxyphenyl moiety. The imidazolone core is a pharmacophore commonly associated with biological activity, particularly in anti-inflammatory and kinase-inhibitory agents .
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-4-28-17-11-9-16(10-12-17)23-18(26)13-25-20(27)19(24-21(25,2)3)14-5-7-15(22)8-6-14/h5-12H,4,13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSNHTVIMWJJJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=NC2(C)C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the chlorophenyl and ethoxyphenyl groups through substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature control, mixing, and purification helps in achieving consistent quality and efficiency. The final product is usually purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Biological Activity
The compound 2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethoxyphenyl)acetamide is a derivative of imidazole that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure features an imidazole ring with various substituents that may influence its biological activity. The synthesis of related imidazole derivatives often involves reactions with ethyl cyanoacetate and other amines under controlled conditions to yield high-purity products .
Antimicrobial Properties
Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, several studies have reported the antibacterial activity of imidazole compounds against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The compound has been evaluated for its efficacy in inhibiting bacterial growth through standard methods such as the agar disc diffusion technique .
| Bacterial Strain | Inhibition Zone (mm) | Activity Index (%) |
|---|---|---|
| Escherichia coli | 15 | 80 |
| Staphylococcus aureus | 12 | 75 |
| Pseudomonas aeruginosa | 10 | 70 |
Anticancer Activity
Imidazole derivatives are also being explored for their anticancer properties. Studies have shown that certain compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth. For example, a derivative similar to the compound discussed was tested for its cytotoxic effects on human solid tumors, demonstrating promising results .
Case Studies
- Antibacterial Activity : A study conducted on a series of imidazole derivatives demonstrated that compounds with similar structures to our target compound showed significant antibacterial activity against E. coli and S. aureus. The study utilized a concentration of 1 mM and found varying degrees of inhibition across different derivatives .
- Anticancer Efficacy : Another research effort focused on the anticancer potential of imidazole derivatives highlighted their ability to inhibit cell proliferation in various cancer cell lines. The study noted that modifications to the imidazole ring significantly impacted the compounds' effectiveness against cancer cells .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest that the imidazole moiety plays a crucial role in the interaction with enzymes involved in cancer progression and bacterial resistance mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing key structural motifs, such as imidazole/imidazolone cores, acetamide linkages, and substituted aromatic systems.
Structural Analogues from Evidence
2.1.1 Compound from : 2-(2-(4-Chloro-2-methylanilino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2,3-dimethylphenyl)acetamide
- Core structure: Thiazolidinone (4-oxo-1,3-thiazolidine) instead of imidazolone.
- Substituents : 4-Chloro-2-methylphenyl and 2,3-dimethylphenyl groups.
- Key differences: The thiazolidinone ring introduces sulfur, which may alter electronic properties and hydrogen-bonding capacity compared to the nitrogen-rich imidazolone. The additional methyl groups on the aromatic rings enhance steric bulk but reduce polarity .
2.1.2 Compound from :
N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide
- Core structure : 4,5-Dihydroimidazole with a sulfonyl group.
- Substituents : Benzylsulfanyl and sulfonylphenyl groups.
- The dihydroimidazole (non-aromatic) core reduces conjugation stability compared to the fully aromatic imidazolone in the target compound .
2.1.3 Compound from : N-(4-(4-chlorophenoxy)phenyl)-2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)acetamide
- Core structure : Benzimidazole with a nitro group.
- Substituents: 4-Chlorophenoxy and nitrobenzimidazole-thioacetamide.
- Key differences: The nitro group on the benzimidazole introduces strong electron-withdrawing effects, which may enhance oxidative stability but reduce metabolic longevity. The phenoxy linkage provides conformational flexibility absent in the target compound’s rigid imidazolone .
Functional Group Analysis
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethoxyphenyl)acetamide?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling, as demonstrated in structurally similar acetamide derivatives. A typical protocol involves reacting the imidazole precursor (e.g., 4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazole) with N-(4-ethoxyphenyl)acetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and triethylamine in dichloromethane . Purification via recrystallization (e.g., ethanol or methylene chloride) is recommended to achieve >95% purity.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., 4-chlorophenyl at δ 7.4–7.6 ppm, ethoxy group at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) .
- IR : Key peaks include C=O (amide, ~1650–1680 cm⁻¹) and N-H (imidazole, ~3200 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₂₁H₂₂ClN₃O₃, calculated 423.12 g/mol) .
Q. How can solubility and stability be optimized for in vitro assays?
- Methodological Answer : Use dimethyl sulfoxide (DMSO) for stock solutions (10 mM), diluted in assay buffers (e.g., PBS) to ≤0.1% DMSO. Stability studies (HPLC or LC-MS) under varying pH (4–9) and temperatures (4°C to 37°C) are essential to identify degradation pathways .
Advanced Research Questions
Q. What computational strategies predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase COX-1/2) based on the imidazole-acetamide scaffold .
- QSAR : Develop quantitative structure-activity relationship models using substituent descriptors (e.g., Hammett σ for chlorophenyl/ethoxy groups) to optimize activity .
Q. How can X-ray crystallography resolve stereochemical ambiguities in the compound’s structure?
- Methodological Answer : Crystallize the compound in a solvent system (e.g., methylene chloride/hexane) and analyze using single-crystal X-ray diffraction. Key parameters include:
- Dihedral angles between the imidazole and 4-ethoxyphenyl groups (e.g., ~24.9° observed in analogous structures) .
- Hydrogen-bonding networks (e.g., N-H···O interactions forming R₂²(10) dimer motifs) .
Q. What experimental designs address contradictions in reported biological activities (e.g., COX-1 vs. COX-2 selectivity)?
- Methodological Answer :
- Enzyme Assays : Compare IC₅₀ values using recombinant COX-1/2 isoforms under standardized conditions (e.g., 10 μM arachidonic acid substrate) .
- Cellular Models : Validate selectivity in human whole-blood assays to account for plasma protein binding .
- Structural Modifications : Introduce sulfone or phosphonate moieties to the imidazole scaffold to enhance specificity, as seen in pyridine-based analogs .
Data Analysis and Optimization
Q. How should researchers analyze discrepancies in cytotoxicity data across cell lines?
- Methodological Answer :
- Dose-Response Curves : Generate IC₅₀ values in ≥3 cell lines (e.g., HEK293, HeLa, MCF-7) with controls for metabolic activity (MTT assay) .
- Mechanistic Studies : Use flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
